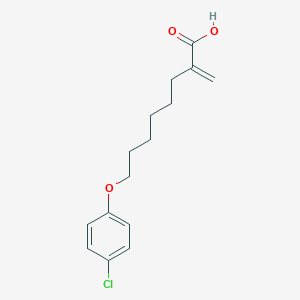
8-(4-Chlorophenoxy)-2-methylideneoctanoic acid
描述
Synthesis Analysis
The synthesis of related compounds typically involves catalytic reactions, esterification, and refinement through various chemical processes to achieve the desired molecular structure. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves ring opening reactions and is characterized by techniques like FT-IR, NMR, and X-ray diffraction (Rahul Raju et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often uses FT-IR spectroscopy, NMR, and X-ray diffraction to confirm the synthesized compound's structure. The molecular electrostatic potential, HOMO and LUMO analysis, and hyperpolarizability studies provide insights into the compound's electronic and optical properties, as seen in similar compounds (Rahul Raju et al., 2015).
Chemical Reactions and Properties
The reactivity and interaction with various reagents determine a compound's chemical reactions and properties. For example, the behavior of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane with different reagents provides valuable information about the compound's chemical behavior (J. Nakayama et al., 1998).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystalline structure are critical for understanding a compound's applications. The crystal structure of related compounds like 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid provides insights into the physical properties and potential applications (C. Kennard et al., 1982).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and degradation patterns, are essential for the development and application of chemical compounds. For instance, the determination of chlorophenoxy acid herbicides in water involves chemical analysis techniques such as in situ esterification and gas chromatography-mass spectrometry, highlighting the compound's stability and reactivity in environmental samples (M. Catalina et al., 2000).
科学研究应用
Environmental Impact and Behavior
Phenoxy herbicides, including compounds similar to 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, are widely used for controlling broad-leaved weeds in agriculture. Their environmental fate is a significant concern due to their persistence and potential to contaminate water sources. Research indicates that these herbicides can be sorbed to soil particles and organic matter, affecting their mobility and degradation in the environment (Werner et al., 2012). Understanding their sorption behavior is crucial for predicting their environmental impact and for developing strategies to mitigate their persistence.
Biodegradation and Remediation
The biodegradation of chlorophenoxy herbicides, including those structurally related to 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, involves microbial action that can break down these compounds, thereby reducing their environmental impact. Studies on 2,4-D have highlighted the role of microorganisms in degrading these herbicides, suggesting pathways for natural attenuation or targeted bioremediation efforts (Magnoli et al., 2020). Such research is vital for developing sustainable practices to manage the environmental footprint of chemical herbicides.
Toxicity and Health Impacts
The toxicity of chlorophenoxy herbicides to non-target organisms, including humans, has been a subject of extensive study. These compounds can exhibit various toxic effects, including endocrine disruption, carcinogenicity, and neurotoxicity. Research into the genetic toxicology of related compounds, such as chlorinated dibenzo-p-dioxins, which can be by-products of herbicide manufacturing and degradation, underscores the importance of understanding the health risks associated with exposure to these chemicals (Wassom et al., 1977). This area of research is critical for informing safety standards and regulatory policies.
安全和危害
4-Chlorophenoxyacetic acid is harmful if swallowed and may cause skin, eye, and respiratory tract irritation7. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area7.
未来方向
While specific future directions for 4-Chlorophenoxyacetic acid are not mentioned, related compounds like salicylanilides have shown potential in various areas, including as selective inhibitors of Interleukin-12p40 production, inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK), and as potential antileishmanial agents8.
属性
IUPAC Name |
8-(4-chlorophenoxy)-2-methylideneoctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14/h7-10H,1-6,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXFCNVLSFLFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400847 | |
| Record name | 8-(4-Chlorophenoxy)-2-methyleneoctanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenoxy)-2-methylideneoctanoic acid | |
CAS RN |
124083-17-6 | |
| Record name | 8-(4-Chlorophenoxy)-2-methyleneoctanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



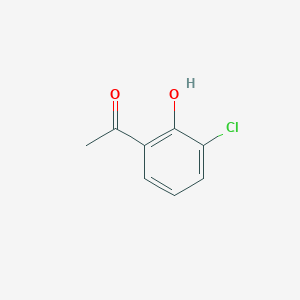
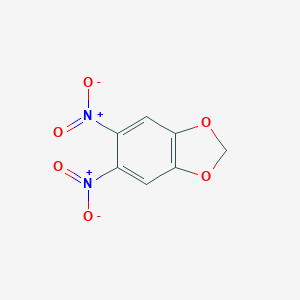
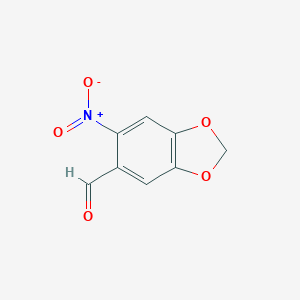
![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)
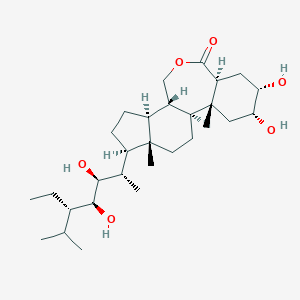
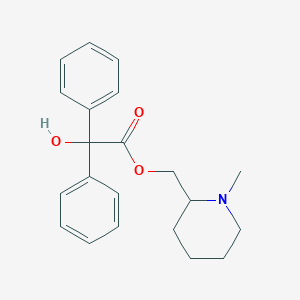
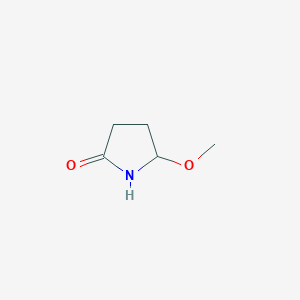
![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)
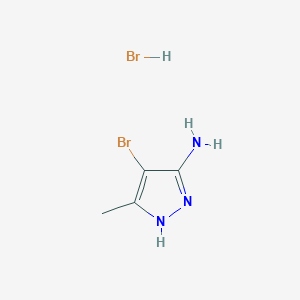
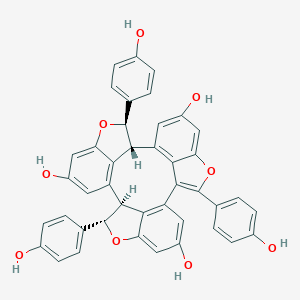
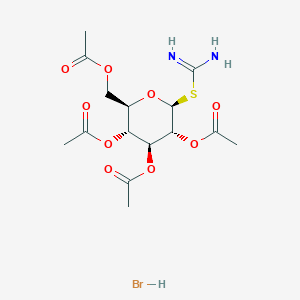
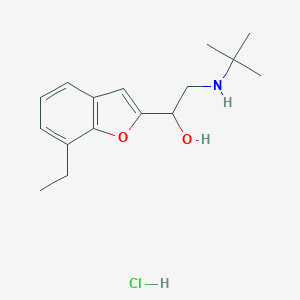

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)